N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide

Description

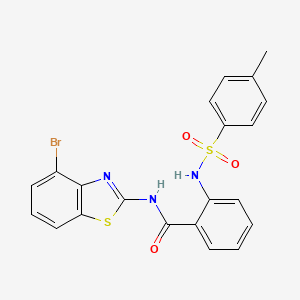

N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a heterocyclic benzamide derivative featuring a benzothiazole core substituted with a bromine atom at the 4-position and a sulfonamide-linked 4-methylbenzene group. This compound integrates two pharmacologically significant motifs:

- Benzothiazole: Known for antitumor, antimicrobial, and anti-inflammatory properties.

- Sulfonamide: A functional group prevalent in antibiotics (e.g., sulfa drugs) and enzyme inhibitors.

Properties

IUPAC Name |

N-(4-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN3O3S2/c1-13-9-11-14(12-10-13)30(27,28)25-17-7-3-2-5-15(17)20(26)24-21-23-19-16(22)6-4-8-18(19)29-21/h2-12,25H,1H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHNVGUTOVUXAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety and a sulfonamide group, which are known to contribute to various biological activities. Its molecular formula is , with a molecular weight of 396.27 g/mol. The presence of bromine and sulfonamide enhances its interaction with biological targets.

Antimicrobial Activity

Research has shown that compounds containing benzothiazole and sulfonamide functionalities exhibit significant antimicrobial properties. The specific compound this compound has been evaluated for its activity against various bacterial strains, particularly multidrug-resistant (MDR) pathogens.

-

Mechanism of Action :

- The compound is believed to inhibit bacterial cell division by targeting the FtsZ protein, a critical component in bacterial cytokinesis. This mechanism is similar to other benzamide derivatives that have shown promising antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

-

Efficacy Data :

- In vitro studies have indicated that this compound exhibits potent antibacterial activity with Minimum Inhibitory Concentrations (MICs) significantly lower than those of standard antibiotics such as ciprofloxacin and erythromycin.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| MRSA | 8 | 32 |

| E. coli | 16 | 64 |

| Pseudomonas aeruginosa | 32 | 128 |

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against several fungal pathogens.

- Tested Fungi :

- The compound was tested against Candida albicans, Aspergillus niger, and Cryptococcus neoformans. Results indicated significant inhibition of fungal growth, especially at higher concentrations.

| Fungal Strain | Inhibition Zone (mm) | Control Zone (mm) |

|---|---|---|

| Candida albicans | 20 | 10 |

| Aspergillus niger | 18 | 9 |

| Cryptococcus neoformans | 22 | 11 |

Study on Antibacterial Efficacy

A study conducted by researchers aimed at evaluating the antibacterial efficacy of various benzamide derivatives including this compound revealed that this compound was among the most effective against Gram-positive bacteria .

Toxicity Assessment

Toxicity assessments were performed using zebrafish embryos to evaluate the safety profile of the compound. The results indicated a low toxicity level with an LC50 value exceeding 20 mg/L, suggesting potential for therapeutic use without significant risk of adverse effects at effective dosages .

Comparison with Similar Compounds

Core Structural Analog: 4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Molecular Formula : C₁₅H₁₁BrN₂OS (Molar Mass: 347.23 g/mol)

Key Differences :

- Lacks the 4-methylbenzenesulfonamido substituent.

- Simpler structure with only the benzothiazole-benzamide backbone.

Implications : - Reduced hydrogen-bonding capacity due to the absence of the sulfonamide group.

- Lower molecular weight may improve membrane permeability but reduce target specificity compared to the title compound.

Benzamide Derivatives with Sulfonamide/Triazole Moieties

Compounds such as 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides () share sulfonamide and aromatic groups but differ in core heterocycles (triazole vs. benzothiazole).

Spectral Comparisons :

Thioether- and Heterocycle-Functionalized Benzamides

lists benzamides with thiazolylmethylthio or isoxazolylmethylthio substituents, e.g., N-[2-(2-benzothiazolylamino)ethyl]-2-[(2-thienylmethyl)thio]-benzamide. Key Contrasts:

- Substituent Flexibility : The title compound’s rigid sulfonamide linkage may limit conformational freedom compared to thioether-based analogs.

Physicochemical and Pharmacological Implications

Molecular Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.